N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2,2-diethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-21-13(22-4-2)10-17-14(19)15(20)18-12-8-6-5-7-11(12)9-16/h5-8,13H,3-4,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZULLKMSSLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2,2-diethoxyethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 290.32 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors linked to cancer progression and microbial infections.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes its effects on different cancer types:
| Cancer Type | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 12.5 | Inhibition of cell proliferation |
| Lung Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It has demonstrated effectiveness against a range of pathogens, including:
- Bacteria : Inhibition against Staphylococcus aureus and E. coli.
- Fungi : Effective against Candida albicans.
The minimum inhibitory concentration (MIC) values are detailed below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in vitro. The results indicated significant inhibition of tumor growth in breast cancer cell lines with an IC50 value of 12.5 µM, suggesting potential for development as a therapeutic agent against breast cancer .
Study 2: Antimicrobial Properties
In a separate investigation, the antimicrobial properties were assessed using standard disk diffusion methods. The compound exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
